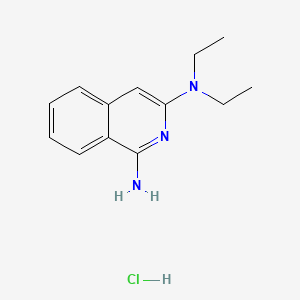
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(diethylamino)isoquinoline typically involves the nucleophilic displacement of chloro derivatives of isoquinoline with amines . Another method involves the reaction of amines with 2-cyanobenzyl cyanide precursors
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as alkyl-aryl ketones and organic cyanides, which are transformed through a series of reactions involving nucleophilic displacement and cyclization .
化学反応の分析
Types of Reactions
1-amino-3-(diethylamino)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced isoquinoline derivatives .
科学的研究の応用
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-amino-3-(diethylamino)isoquinoline involves its interaction with various molecular targets and pathways. For example, some isoquinoline derivatives are known to inhibit enzymes such as tyrosine kinase and dihydrofolate reductase, which are involved in cancer cell proliferation . The compound’s biological activity is influenced by its ability to interact with cell membranes and its spatial structure .
類似化合物との比較
Similar Compounds
1,3-Diaminoisoquinoline: This compound has similar structural features and biological activities.
4-Aminoquinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicine.
2,4-Diaminoquinazoline: Known for its use as an anticancer agent and enzyme inhibitor.
Uniqueness
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
37989-09-6 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC名 |
3-N,3-N-diethylisoquinoline-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-16(4-2)12-9-10-7-5-6-8-11(10)13(14)15-12;/h5-9H,3-4H2,1-2H3,(H2,14,15);1H |
InChIキー |
GGQMMRXTAJMPAQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=CC=CC=C2C(=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


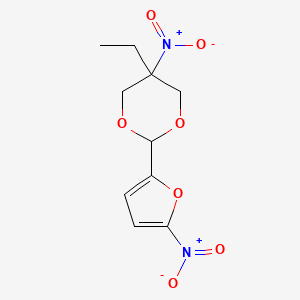
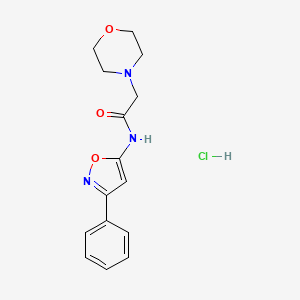

![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
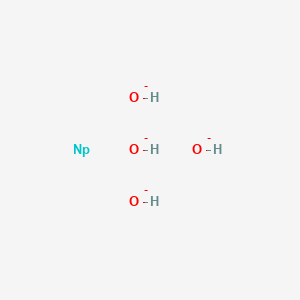
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
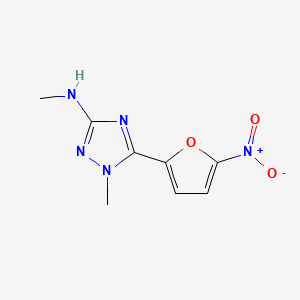
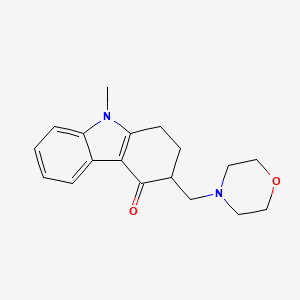
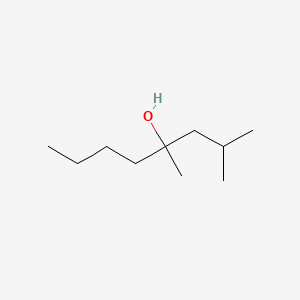
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
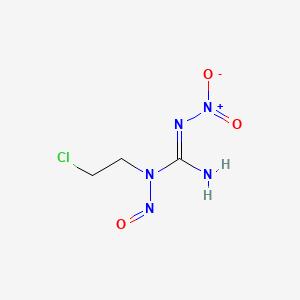
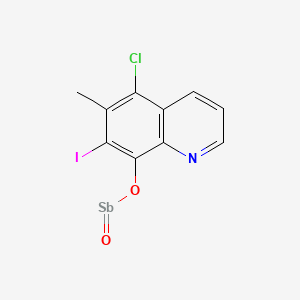
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

